molecular formula C10H12N2 B8291933 m-ethylphenyl-N-methylcyanamide

m-ethylphenyl-N-methylcyanamide

Cat. No.: B8291933
M. Wt: 160.22 g/mol
InChI Key: JZPLZDDBGXHLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Ethylphenyl-N-methylcyanamide is a substituted cyanamide characterized by a meta-ethylphenyl group attached to the cyanamide nitrogen and a methyl group on the adjacent nitrogen. Cyanamides (R¹N–C≡N) are versatile intermediates in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(3-ethylphenyl)-methylcyanamide

InChI

InChI=1S/C10H12N2/c1-3-9-5-4-6-10(7-9)12(2)8-11/h4-7H,3H2,1-2H3

InChI Key

JZPLZDDBGXHLIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Cyanamides

The following table summarizes key structural and functional differences between m-ethylphenyl-N-methylcyanamide and analogous compounds:

Compound Name Substituents (R¹, R²) Synthesis Method Key Properties/Applications Toxicity Data Availability
This compound R¹ = m-ethylphenyl, R² = CH₃ Likely via base-mediated alkylation or nucleophilic substitution Predicted high thermal stability due to aromatic substitution; potential use in coordination chemistry Limited
N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide R¹ = 4-Cl-phenyl, R² = CH(CH₃) Chiral resolution or enantioselective synthesis Demonstrated utility in asymmetric catalysis; melting point: 92–94°C Not reported
2-Cyano-N-[(methylamino)carbonyl]acetamide R¹ = CH₃NHC(O)CH₂, R² = CN Condensation of cyanoacetamide with methyl isocyanate Water-soluble; used as a precursor for heterocycles Insufficient toxicological data
N-Phenylcyanamide R¹ = Ph, R² = H Copper-catalyzed coupling of aniline with cyanogen bromide Photoluminescent properties; used in OLEDs Well-studied

Key Findings:

Synthetic Accessibility: this compound likely shares synthetic routes with other arylcyanamides, such as base-mediated aminoalkylation or transition-metal-catalyzed cyanation . However, the meta-ethyl substitution may introduce steric challenges compared to para-substituted analogs like N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide . Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl derivatives) enhance electrophilicity at the cyanamide carbon, whereas alkyl groups (e.g., m-ethyl) may stabilize the compound via inductive effects .

Physicochemical Properties :

  • The meta-ethyl group in this compound is expected to reduce crystallinity compared to para-substituted analogs, impacting solubility and melting behavior.
  • Aromatic substitution (e.g., phenyl or chlorophenyl) generally increases thermal stability, making these compounds suitable for high-temperature reactions .

Toxicity and Safety: Limited toxicological data exist for this compound. Similar compounds, such as 2-cyano-N-[(methylamino)carbonyl]acetamide, lack comprehensive safety profiles, underscoring the need for rigorous handling protocols .

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